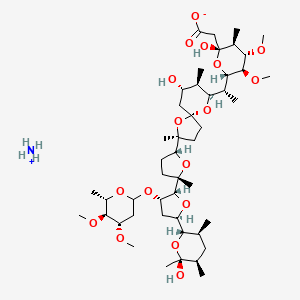
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate (EDPMQC) is a quinoline derivative that has been studied for its potential applications in scientific research. It is an organic compound that is composed of two different components, namely, ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline and carboxylic acid. The compound has been studied for its potential applications in in vivo and in vitro research, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, which are structurally similar to MCU-i4, have shown promising antiviral activity against viruses such as the Newcastle disease virus. This suggests that MCU-i4 could potentially be modified to enhance its antiviral properties and serve as a lead molecule in the development of new antiviral drugs .
Antibacterial and Antifungal Agents
The structural analogs of MCU-i4 have demonstrated good activity against Gram-positive bacteria and yeast, including Candida albicans. This indicates that MCU-i4 might be explored for its antibacterial and antifungal applications, contributing to the fight against infectious diseases .
Polymer Science
Aromatic diamine monomers with diethylaminophenyl pendent groups, similar to those in MCU-i4, have been used to synthesize polyimides with desirable thermal, soluble, and hydrophobic properties. MCU-i4 could be investigated for its potential use in creating advanced materials for various industrial applications .
Optoelectronic Materials
Compounds with diethylamino groups have been studied for their optoelectronic behaviors. MCU-i4’s structure suggests it could be a candidate for developing materials with specific optical and electronic properties, useful in devices like organic light-emitting diodes (OLEDs) and solar cells .
Wirkmechanismus
Target of Action
The primary target of MCU-i4 is the Mitochondrial Calcium Uniporter (MCU) . The MCU is a Ca2±selective ion channel located in the inner mitochondrial membrane . MCU-i4 binds to MICU1 , a regulatory protein within the MCU complex .
Mode of Action
MCU-i4 acts as a negative modulator of the MCU complex . It blocks the IP3-dependent mitochondrial Ca2+ uptake, maintaining the gatekeeping role of MICU1 . This modulation is sudden and direct, affecting the activity of the MCU complex within a minute of exposure .
Biochemical Pathways
The MCU complex plays a crucial role in the regulation of intracellular Ca2+ . MCU-i4’s action on this complex affects the calcium signaling pathway . By blocking the IP3-dependent mitochondrial Ca2+ uptake, MCU-i4 disrupts the normal flow of Ca2+ ions, which can have downstream effects on various cellular processes .
Result of Action
MCU-i4’s action results in a decrease in mitochondrial Ca2+ uptake . This can lead to a negative effect on the mitochondrial membrane potential . In ex vivo muscle fibers, MCU-i4 reduces mitochondrial Ca2+ uptake and impairs muscle cell growth .
Eigenschaften
IUPAC Name |
ethyl 4-[4-(diethylamino)anilino]-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-5-26(6-2)18-11-9-17(10-12-18)25-22-19-14-16(4)8-13-21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXBJCWHVMATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![6-[4-Methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid](/img/structure/B1675920.png)